molecular formula C20H16N2O3S2 B2406883 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1251622-50-0

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2406883
CAS No.: 1251622-50-0
M. Wt: 396.48
InChI Key: SGZWEJQQYZNAML-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core with various heterocyclic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide shares structural similarities with other heterocyclic compounds, such as thiazole derivatives and benzamide analogs.

Uniqueness

  • The unique combination of furan, thiazole, and thiophene moieties in this compound distinguishes it from other similar compounds. This structural diversity may confer unique properties and reactivity, making it a valuable target for further research and development.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c23-20(21-11-16-3-2-10-26-16)14-5-7-15(8-6-14)25-12-19-22-17(13-27-19)18-4-1-9-24-18/h1-10,13H,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZWEJQQYZNAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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